molecular formula C25H18N6 B415098 (1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

Cat. No.: B415098
M. Wt: 402.4g/mol
InChI Key: BDUKBHXDUOFMQX-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is a complex organic compound with the molecular formula C25H18N6. It is known for its unique structure, which combines anthracene, triazinoindole, and hydrazone moieties.

Preparation Methods

The synthesis of (1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves multiple steps. One common synthetic route includes the condensation of 9-anthracenecarbaldehyde with 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .

Chemical Reactions Analysis

(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE involves its ability to chelate metal ions, particularly iron. By binding to iron ions, the compound can disrupt essential cellular processes such as DNA synthesis, cell respiration, and proliferation. This chelation leads to the inhibition of cancer cell growth and induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar compounds to (1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE include other triazinoindole derivatives and anthracene-based hydrazones. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities .

Properties

Molecular Formula

C25H18N6

Molecular Weight

402.4g/mol

IUPAC Name

N-[(Z)-anthracen-9-ylmethylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C25H18N6/c1-15-7-6-12-20-22(15)27-24-23(20)29-31-25(28-24)30-26-14-21-18-10-4-2-8-16(18)13-17-9-3-5-11-19(17)21/h2-14H,1H3,(H2,27,28,30,31)/b26-14-

InChI Key

BDUKBHXDUOFMQX-WGARJPEWSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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